molecular formula C13H14N4O4S B090574 4/'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide CAS No. 127-75-3

4/'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide

Cat. No.: B090574
CAS No.: 127-75-3
M. Wt: 322.34 g/mol
InChI Key: IPJUXBSYTYFATD-UHFFFAOYSA-N
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Description

4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a chemical compound with the molecular formula C13H14N4O4S and a molecular weight of 322.34 g/mol . This compound is known for its unique structure, which includes a methoxypyridazine ring and a sulphamoyl group attached to an acetanilide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide typically involves multiple steps, starting with the preparation of the methoxypyridazine ring. This can be achieved through the reaction of appropriate pyridazine derivatives with methoxy groups under controlled conditions. The sulphamoyl group is then introduced via sulphonation reactions, followed by the attachment of the acetanilide moiety through acylation reactions .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide involves its interaction with specific molecular targets and pathways. The sulphamoyl group is known to inhibit certain enzymes, while the methoxypyridazine ring can interact with nucleic acids and proteins. These interactions lead to the modulation of various biological processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide can be compared with other similar compounds, such as:

The uniqueness of 4’-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

127-75-3

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H14N4O4S/c1-9(18)14-10-3-5-11(6-4-10)22(19,20)17-12-7-8-13(21-2)16-15-12/h3-8H,1-2H3,(H,14,18)(H,15,17)

InChI Key

IPJUXBSYTYFATD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

127-75-3

solubility

22.1 [ug/mL]

Synonyms

N-acetylsulfamethoxypyridazine

Origin of Product

United States

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